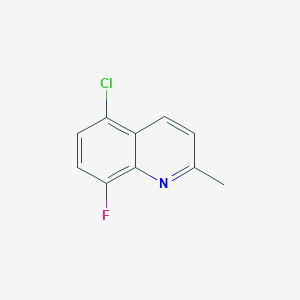
5-Chloro-8-fluoro-2-methylquinoline
Descripción general
Descripción
5-Chloro-8-fluoro-2-methylquinoline is a useful research compound. Its molecular formula is C10H7ClFN and its molecular weight is 195.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Chloro-8-fluoro-2-methylquinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to bacterial cell death, making it a potential antimicrobial agent.
- Modulation of Signaling Pathways : It can modulate pathways related to cell proliferation and apoptosis, suggesting potential anticancer properties.
Antimicrobial Activity
Quinolines, including this compound, exhibit significant antimicrobial properties. Studies indicate that they can effectively combat a range of bacterial strains, including those resistant to conventional antibiotics. For instance, in vitro assays have demonstrated that derivatives of quinoline can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.062 to 0.25 µg/ml .
Anticancer Potential
Research has highlighted the antiproliferative effects of quinoline derivatives against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the nanomolar range against lung cancer cells (H-460), indicating strong potential as anticancer agents .
Case Studies
- Antimicrobial Efficacy Against Tuberculosis : A study evaluated the efficacy of cloxyquin (a related compound) against multiple strains of Mycobacterium tuberculosis. The results demonstrated potent activity with MIC values suggesting effective therapeutic potential .
- Antiproliferative Activity : A series of quinoline derivatives were synthesized and tested for their activity against various cancer cell lines. One derivative exhibited an IC50 value of 0.03 µM against H-460 cells, showcasing significant potency compared to standard treatments like gefitinib .
Comparative Analysis
The following table summarizes key features and biological activities of selected quinoline derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at position 5; Fluorine at position 8 | Antimicrobial, Anticancer |
| Cloxquin | Hydroxy group at position 8 | Antitubercular (MICs: 0.062 - 0.25 µg/ml) |
| 6-Fluoro-4-hydroxy-2-methylquinoline | Hydroxyl group at position 4 | Antimicrobial |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Anticancer, Antimicrobial |
Propiedades
IUPAC Name |
5-chloro-8-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXICAOWSMRTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















